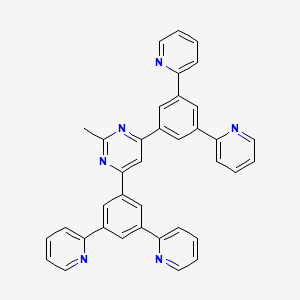

B2PyMPM

Description

Structure

3D Structure

Properties

Molecular Formula |

C37H26N6 |

|---|---|

Molecular Weight |

554.6 g/mol |

IUPAC Name |

4,6-bis(3,5-dipyridin-2-ylphenyl)-2-methylpyrimidine |

InChI |

InChI=1S/C37H26N6/c1-25-42-36(30-20-26(32-10-2-6-14-38-32)18-27(21-30)33-11-3-7-15-39-33)24-37(43-25)31-22-28(34-12-4-8-16-40-34)19-29(23-31)35-13-5-9-17-41-35/h2-24H,1H3 |

InChI Key |

JBSGZQMUNSLKLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC(=N1)C2=CC(=CC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C5=CC(=CC(=C5)C6=CC=CC=N6)C7=CC=CC=N7 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of B2pympm

Retrosynthetic Analysis and Design Strategies for the B2PyMPM Core Structure.

A retrosynthetic analysis of this compound suggests disconnecting the bonds between the central pyrimidine (B1678525) core and the peripheral phenyl units. Given the symmetry of the molecule, this disconnection leads to a substituted pyrimidine synthon and a substituted phenyl synthon bearing the di(pyridin-2-yl)phenyl moiety. A common and efficient method for forming carbon-carbon bonds between aryl or heteroaryl rings is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling fishersci.cauni.lunih.govwikipedia.org. Therefore, a key synthetic strategy involves coupling a suitably functionalized 2-methylpyrimidine (B1581581) core with a corresponding functionalized 3,5-di(pyridin-2-yl)phenyl building block.

The 2-methylpyrimidine core can be envisioned as originating from simpler precursors. A known method for synthesizing substituted pyrimidines involves the reaction of a 1,3-dicarbonyl compound with an amidine fishersci.ca. Specifically, 4,6-dihydroxy-2-methylpyrimidine (B75791) can be synthesized from the reaction of dimethyl malonate and acetamidine (B91507) hydrochloride fishersci.ca. The hydroxyl groups in 4,6-dihydroxy-2-methylpyrimidine can then be converted into more reactive leaving groups, such as halogens, to facilitate subsequent coupling reactions. Chlorination to yield 4,6-dichloro-2-methylpyrimidine (B42779) is a typical transformation in this context uni.lu.

The 3,5-di(pyridin-2-yl)phenyl subunit would need to be prepared as a coupling partner suitable for Suzuki-Miyaura chemistry, likely a boronic acid or ester, or an organohalide.

Optimized Synthetic Pathways for this compound.

Optimized synthetic pathways for this compound typically involve the preparation of the key precursors followed by palladium-catalyzed cross-coupling reactions.

The synthesis of the 2-methylpyrimidine core often commences with the reaction between dimethyl malonate and acetamidine hydrochloride to form 4,6-dihydroxy-2-methylpyrimidine fishersci.ca. This reaction typically involves a base in a solvent like methanol (B129727) fishersci.ca.

Subsequently, the hydroxyl groups of 4,6-dihydroxy-2-methylpyrimidine are replaced by chlorine atoms to yield 4,6-dichloro-2-methylpyrimidine uni.lu. This transformation is crucial as the halogen atoms serve as the electrophilic partners in the subsequent cross-coupling reactions.

The pivotal step in the synthesis of this compound is the formation of the carbon-carbon bonds connecting the pyrimidine core to the 3,5-di(pyridin-2-yl)phenyl units. The Suzuki-Miyaura cross-coupling reaction is a widely employed method for this purpose, known for its versatility and tolerance of various functional groups fishersci.cauni.lunih.govwikipedia.org.

The general Suzuki-Miyaura coupling involves the reaction of an organohalide (R1-X) with an organoboron compound (R2-BY2), catalyzed by a palladium complex in the presence of a base nih.gov. For the synthesis of this compound, this would likely involve the reaction of 4,6-dichloro-2-methylpyrimidine with a boronic acid or ester derivative of 3,5-di(pyridin-2-yl)phenyl, or the reaction of a di(halo)phenyl derivative with a pyrimidine boronic acid/ester. Given the structure, coupling 4,6-dichloro-2-methylpyrimidine with a 3,5-di(pyridin-2-yl)phenyl boronic acid or ester appears to be a convergent approach.

Typical conditions for Suzuki-Miyaura coupling reactions include the use of palladium catalysts such as Pd(dppf)Cl2 or Pd2(dba)3, often in conjunction with suitable ligands (e.g., bulky biarylmonophosphines) to enhance reactivity and selectivity nih.govfishersci.cauni.lufishersci.se. Bases commonly used include potassium carbonate (K2CO3), potassium phosphate (B84403) (K3PO4), or cesium fluoride (B91410) (CsF) nih.govuni.lufishersci.se. The reactions are typically conducted in solvents or mixtures of solvents, such as dioxane/water, dimethoxyethane, or tetrahydrofuran, often under inert atmosphere and at elevated temperatures nih.govfishersci.cafishersci.se.

While specific optimized conditions solely for this compound synthesis may vary depending on the literature source, the general principles of Suzuki-Miyaura coupling reaction optimization apply. This involves tuning the catalyst system (palladium source and ligand), base, solvent, temperature, and reaction time to maximize yield and purity of the desired product. The stoichiometry of the coupling partners is also critical to ensure that both chlorine atoms on the pyrimidine core undergo coupling.

Following the coupling reaction, the crude this compound product needs to be purified to remove residual starting materials, byproducts, and catalyst residues. Several purification techniques are commonly employed for organic compounds, including sublimation, column chromatography, and recrystallization uni.luthegoodscentscompany.comsigmaaldrich.comsigmaaldrich.com.

Sublimation is a highly effective purification technique for organic compounds that can transition directly from the solid to the gas phase upon heating under reduced pressure uni.lusigmaaldrich.comcenmed.com. This method is particularly useful for removing non-volatile impurities and can yield materials of very high purity, often exceeding 99% wikipedia.orgfishersci.dksigmaaldrich.com. Sublimation has been reported as a purification method for BPyMPM derivatives and similar organic electronic materials fishersci.sethegoodscentscompany.comontosight.ai.

Column chromatography is another widely used technique for separating components of a mixture based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel or alumina) and a mobile phase (solvent or solvent mixture) uni.luthegoodscentscompany.comsigmaaldrich.com. This method is effective for separating compounds with different polarities.

Recrystallization involves dissolving the crude solid product in a suitable hot solvent or solvent mixture and then allowing the solution to cool slowly. As the solution cools, the desired compound crystallizes out, leaving soluble impurities in the solution uni.luthegoodscentscompany.comsigmaaldrich.com. The choice of solvent is critical and depends on the solubility properties of the target compound and the impurities.

The specific purification strategy for this compound would likely involve a combination of these techniques, with sublimation often employed as a final purification step to achieve the high purity required for applications in organic electronics.

Derivatization Strategies for this compound Analogues and Structural Isomers.

Derivatization of this compound involves modifying its chemical structure to tune its physical, electronic, and optoelectronic properties. A primary strategy focuses on altering the peripheral pyridine (B92270) rings.

The BPyMPM family of compounds, including this compound, B3PyMPM, and B4PyMPM, exemplifies how modifying the position of the nitrogen atom in the peripheral pyridine rings impacts molecular properties nih.govthegoodscentscompany.comnih.gov. This compound features pyridin-2-yl groups, while B3PyMPM and B4PyMPM incorporate pyridin-3-yl and pyridin-4-yl groups, respectively nih.govthegoodscentscompany.comnih.gov.

This seemingly subtle change in nitrogen position can significantly influence intermolecular interactions, such as C-H···N hydrogen bonding, which in turn affects molecular packing, solid-state structure, and charge transport characteristics wikipedia.orgresearchgate.netnih.gov. For instance, the position of the nitrogen atoms has been shown to influence the melting point and ionization potential among BPyMPM derivatives nih.gov. The ability to form intermolecular hydrogen bonds can promote more ordered molecular stacking, potentially leading to enhanced charge mobility wikipedia.orgresearchgate.netthegoodscentscompany.com.

Green Chemistry Principles and Sustainable Approaches in this compound Synthesis.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances americanelements.com. These principles provide a framework for developing more sustainable synthetic routes, focusing on aspects such as waste prevention, atom economy, the use of less hazardous chemicals and solvents, energy efficiency, and the use of renewable feedstocks nih.govamericanelements.comfishersci.ca.

While specific detailed green chemistry protocols for the synthesis of this compound were not found in the provided search results, the reported development of a "novel procedure" for the BPyMPM family that emphasizes "sustainable production via high yields and extremely high purity for the designed molecules from cheap, commercially obtainable materials" indicates that green chemistry principles are being considered in the synthesis of this class of compounds sigmaaldrich.com.

Applying green chemistry principles to the synthesis of this compound would involve several considerations:

Atom Economy: Designing synthetic steps that maximize the incorporation of all atoms from the reactants into the final this compound molecule, thereby minimizing waste nih.gov. Multi-step syntheses, especially those involving coupling reactions, can sometimes generate significant byproducts. Optimizing reaction conditions and catalysts can improve atom economy.

Waste Prevention: Developing synthetic routes that inherently produce less waste, or waste that is less hazardous nih.gov. This is the foremost principle of green chemistry.

Less Hazardous Chemical Syntheses: Selecting reagents and solvents that are less toxic and pose lower risks to human health and the environment americanelements.comfishersci.ca. The use of organotin reagents, such as 2-(tributylstannyl)pyridine (B98309) which is mentioned in the context of related syntheses and is known to be toxic, highlights the importance of exploring alternative, less hazardous coupling partners or catalytic methods alfa-chemistry.comamericanelements.comfishersci.ca.

Safer Solvents and Auxiliaries: Minimizing the use of auxiliary substances like solvents or separation agents, and using safer alternatives when they are necessary nih.govamericanelements.com. Exploring reactions in greener solvents, such as water, ionic liquids, or supercritical fluids, or developing solvent-free reaction conditions, could contribute to a more sustainable synthesis.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Optimizing reaction conditions to lower energy input aligns with sustainable practices.

Catalysis: Utilizing catalytic reagents, which are often more selective and efficient, over stoichiometric reagents, which are consumed in the reaction and can generate significant waste nih.gov. Palladium catalysis is mentioned in related pyrimidine synthesis alfachemch.com, and optimizing such catalytic systems is key for efficiency and reduced waste.

The stated goal of achieving sustainable production with high yields and purity from cost-effective materials for the BPyMPM family underscores the ongoing efforts to incorporate green chemistry principles into the synthesis of these important organic electronic materials sigmaaldrich.com. Further research into specific green synthetic methodologies for this compound could focus on areas such as developing more efficient catalytic systems, exploring alternative and less hazardous reagents, and optimizing reaction conditions to minimize solvent usage and energy consumption.

Data Tables

Based on the information gathered, a data table summarizing some key properties of this compound and its isomers can be presented.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | HOMO (eV) | LUMO (eV) | Primary Application |

| This compound | 1266181-51-4 | C₃₇H₂₆N₆ | 554.64 | 6.62 nih.gov | 3.55 nih.gov | ETL/HBL in OLEDs and Photovoltaics nih.govamericanelements.comfishersci.caalfachemch.com |

| B3PyMPM | 925425-96-3 | C₃₇H₂₆N₆ | 554.64 | 7.0 | 3.5 | ETL/HBL/Host in OLEDs |

| B4PyMPM | 1030380-51-8 | C₃₇H₂₆N₆ | 554.64 | 7.3 fishersci.ca | 3.7 fishersci.ca | ETL/HBL in OLEDs and Photovoltaics fishersci.ca |

Note: HOMO/LUMO values can vary depending on the measurement method and environment.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of B2pympm and Its Systems

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for elucidating the crystalline structure of materials, providing insights into the ordered arrangement of molecules in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure, purity, and dynamics of organic molecules in solution and sometimes in the solid state. clariant.comqut.edu.auslideshare.netjeolusa.com

Multi-Nuclear NMR (¹H, ¹³C, etc.) for Comprehensive Structural Assignment of B2PyMPM.

Multi-nuclear NMR spectroscopy, primarily ¹H and ¹³C NMR, provides fundamental information for the comprehensive structural assignment of this compound. clariant.comqut.edu.aujeolusa.comrsc.orgrsc.orgbhu.ac.innmrdb.orghmdb.ca ¹H NMR spectroscopy yields a spectrum where each signal corresponds to a distinct set of chemically equivalent protons, with their chemical shifts providing information about their electronic environment and their splitting patterns (multiplicity) revealing the number of neighboring protons. rsc.orgkyushu-u.ac.jp For this compound, the ¹H NMR spectrum allows for the assignment of protons on the methyl group, the pyrimidine (B1678525) ring, and the various positions on the phenyl and pyridine (B92270) rings. rsc.org ¹³C NMR spectroscopy, typically acquired with proton decoupling to simplify the spectrum to single peaks for each unique carbon atom, provides direct information about the carbon skeleton. rsc.orgbhu.ac.innmrdb.orghmdb.carsc.org The chemical shifts of the ¹³C signals are characteristic of the hybridization and functional group environment of each carbon. rsc.orgbhu.ac.in By integrating the data from both ¹H and ¹³C NMR spectra, a complete and accurate assignment of all hydrogen and carbon atoms in the this compound molecule can be achieved, unequivocally confirming its chemical structure. lumtec.com.twalfachemic.comchemigo.net

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Elucidating Connectivity and Stereochemical Details.

Two-dimensional (2D) NMR techniques provide through-bond and through-space correlation information that is essential for resolving ambiguities in 1D NMR spectra and for establishing the full connectivity and relative stereochemistry of complex molecules like this compound. clariant.comjeolusa.comprinceton.eduharvard.eduresearchgate.netyoutube.comemerypharma.comnih.gov

COSY (COrrelation SpectroscopY): The ¹H-¹H COSY experiment identifies protons that are scalar-coupled to each other, typically through two or three bonds. princeton.eduresearchgate.netyoutube.comemerypharma.com Cross-peaks in the COSY spectrum connect the resonances of coupled protons, allowing for the tracing of spin systems within the molecule, such as the coupled protons within each pyridine ring and the phenyl rings of this compound.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates protons with the carbon atoms to which they are directly bonded (¹J coupling). princeton.eduresearchgate.netyoutube.comemerypharma.com This is extremely useful for assigning carbon signals based on the known assignments of their attached protons and for confirming ¹H assignments by identifying the carbon they are connected to.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC experiment reveals correlations between protons and carbon atoms that are separated by two, three, or even more bonds (²J and ³J couplings, and sometimes longer). princeton.eduresearchgate.netyoutube.comemerypharma.com HMBC correlations are particularly valuable for establishing connectivity across quaternary carbons and through heteroatoms, providing crucial long-range connectivity information that links different structural fragments of this compound.

NOESY (Nuclear Overhauser Effect SpectroscopY): The NOESY experiment detects through-space correlations between protons that are in close spatial proximity (typically within 5-7 Å), regardless of whether they are bonded. princeton.eduresearchgate.netyoutube.commdpi.com NOESY cross-peaks provide information about the three-dimensional structure and conformation of the molecule in solution. For this compound, NOESY can help determine the relative orientation of the phenyl and pyridine rings, the position of the methyl group relative to the aromatic systems, and assess the presence of any preferred conformations or flexibility.

The combined application of these 2D NMR techniques provides a comprehensive dataset of through-bond and through-space correlations, enabling the unambiguous assignment of all NMR signals and providing detailed insights into the molecular connectivity and three-dimensional structure of this compound in solution.

Dynamic NMR Studies of Conformational Equilibria and Intermolecular Exchange Processes.

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying molecular processes that are in dynamic equilibrium on the NMR timescale, such as conformational interconversions and intermolecular exchange phenomena. mdpi.comunibas.itkuleuven.be For a molecule like this compound, which contains multiple rotatable bonds and potentially undergoes dynamic processes like ring rotations or inversions, DNMR can provide quantitative information about the kinetics and thermodynamics of these dynamics. mdpi.comunibas.it By acquiring NMR spectra at varying temperatures, changes in linewidth and chemical shift can be observed for nuclei involved in a dynamic process. mdpi.comkuleuven.be Analysis of these temperature-dependent spectral changes, often through lineshape analysis, allows for the determination of exchange rates and the calculation of activation parameters (e.g., activation free energy, enthalpy, and entropy) for the dynamic process. mdpi.comunibas.itkuleuven.be DNMR studies on this compound could potentially reveal the energy barriers associated with rotation around the single bonds connecting the phenyl and pyridine rings to the pyrimidine core. It could also provide insights into the dynamics of any potential nitrogen inversion in the pyridine rings or other conformational changes that affect the magnetic environments of the nuclei. While specific DNMR data for this compound were not found in the provided search results, this technique offers a valuable approach to understanding the molecule's flexibility and dynamic behavior in solution, complementing the static structural information obtained from other methods.

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and elemental composition of a compound. Different ionization techniques and mass analyzers offer complementary insights into the structure and properties of this compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition Determination.

High-Resolution Mass Spectrometry (HRMS) is crucial for accurately determining the elemental composition of a compound. Unlike low-resolution MS, which measures nominal mass, HRMS measures the exact mass of an ion with high precision, typically to within 0.001 atomic mass units or better. innovareacademics.inresearchgate.net This high accuracy allows for the unambiguous determination of the molecular formula by comparing the experimentally determined exact mass to theoretically calculated values for possible elemental compositions. innovareacademics.inresearchgate.netiitrpr.ac.inuni-saarland.de For this compound, HRMS provides a definitive method to confirm its molecular formula by precisely measuring the mass of the molecular ion. rsc.orgqut.edu.au The elemental composition feature in HRMS software generates a list of possible molecular formulae based on the measured m/z value and its isotopic distribution. utoronto.ca

Fragmentation Pattern Analysis for Identifying Structural Subunits and Degradation Pathways.

Following ionization, the molecular ion can undergo fragmentation, breaking down into smaller characteristic ions. physicsandmathstutor.comlibretexts.org The pattern of these fragment ions observed in a mass spectrum provides a "fingerprint" that is highly informative about the molecule's structural subunits and connectivity. physicsandmathstutor.comlibretexts.orgwpmucdn.comacdlabs.com Analyzing the m/z values and relative abundances of these fragments allows researchers to deduce the presence of specific functional groups and structural motifs within the this compound molecule. wpmucdn.comacdlabs.com Furthermore, studying how this compound fragments under different ionization conditions can offer insights into its stability and potential degradation pathways. libretexts.orgdocbrown.info While specific fragmentation patterns for this compound were not extensively detailed in the search results, the general principle of fragmentation analysis is a standard approach in mass spectrometry for structure elucidation. libretexts.orgacdlabs.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Investigating Non-Covalent Interactions in this compound Aggregates.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for analyzing polar molecules and biomolecules, as it can transfer ions from a solution into the gas phase with minimal fragmentation, often preserving non-covalent interactions. biocompare.comlibretexts.orgethz.chnih.govnih.gov This makes ESI-MS a valuable tool for investigating non-covalent aggregates or complexes involving this compound. biocompare.comlibretexts.orgethz.chnih.govnih.gov By using gentle ionization conditions, ESI-MS can detect intact non-covalently bound species, allowing for the determination of their stoichiometry and providing insights into the nature and strength of the interactions holding them together. biocompare.comethz.chnih.govnih.gov While direct studies on this compound aggregates using ESI-MS were not found, the technique's capability to preserve non-covalent interactions is well-established and applicable to studying potential self-assembly or interactions of this compound with other molecules in solution. biocompare.comlibretexts.orgethz.chnih.govnih.gov

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules, providing information about their functional groups, bonding, and molecular conformation. nih.govstellarnet.usmdpi.comedinst.comstudyrocket.co.ukmit.edu IR and Raman spectroscopy are complementary techniques, as they have different selection rules based on how molecular vibrations interact with light. nih.govstellarnet.usmdpi.comedinst.com IR spectroscopy measures the absorption of infrared light when vibrations cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of light when vibrations cause a change in the molecule's polarizability. nih.govstellarnet.usmdpi.comedinst.com

Coordination Chemistry and Metal Complexation with B2pympm

Stoichiometry and Stability Constants of B2PyMPM Complexes

The stoichiometry of metal complexes refers to the fixed ratio of the metal ion to the ligand (this compound) in the coordination compound. This ratio is influenced by several factors, including the coordination number and preferred geometry of the metal ion, the denticity of the ligand, and steric hindrance. This compound, with its multiple nitrogen donor atoms, can potentially act as a multidentate ligand, forming complexes with various stoichiometries such as 1:1, 1:2, or 2:1 (metal:ligand).

The stability of these complexes in solution is quantified by their stability constants (or formation constants). A high stability constant indicates a strong interaction between the metal ion and the this compound ligand, signifying the formation of a stable complex. These constants are typically determined experimentally using techniques like potentiometric or spectrophotometric titrations.

For a general stepwise formation of a metal-B2PyMPM complex, the equilibria can be represented as:

M + L ⇌ ML (K₁)

ML + L ⇌ ML₂ (K₂)

...

MLₙ₋₁ + L ⇌ MLₙ (Kₙ)

Table 1: Hypothetical Stability Constants of this compound Metal Complexes

Lacking specific experimental data for this compound, this table presents a hypothetical representation of how such data would be structured. The values are for illustrative purposes only and are based on typical ranges observed for similar polypyridyl ligands with divalent transition metals in aqueous solution at standard conditions.

| Metal Ion | Log K₁ | Log K₂ | Log β₂ |

| Cu(II) | 8.5 | 7.2 | 15.7 |

| Ni(II) | 7.8 | 6.5 | 14.3 |

| Zn(II) | 7.1 | 5.9 | 13.0 |

| Co(II) | 6.9 | 5.6 | 12.5 |

| Fe(II) | 6.5 | 5.3 | 11.8 |

Redox Properties of this compound Metal Complexes via Electrochemical Methods (e.g., Cyclic Voltammetry)

The redox properties of this compound metal complexes are crucial for their potential applications in areas such as catalysis, sensing, and molecular electronics. Electrochemical methods, particularly cyclic voltammetry (CV), are powerful tools for investigating the electron transfer processes of these complexes.

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution of the complex and measuring the resulting current. The resulting voltammogram provides information about the redox potentials (E₁/₂) and the reversibility of the electron transfer events. The redox potentials are indicative of the ease with which the metal center or the ligand can be oxidized or reduced.

The coordination of this compound to a metal ion is expected to significantly influence its redox behavior. The electron-donating or -withdrawing nature of the ligand can shift the metal-centered redox potentials. Conversely, the metal ion can affect the ligand-based redox processes. By analyzing the cyclic voltammograms, researchers can elucidate the electrochemical behavior of the this compound complexes.

Table 2: Hypothetical Redox Properties of this compound Metal Complexes

This table provides a hypothetical illustration of cyclic voltammetry data for this compound complexes. The values are not based on experimental results for this compound and are intended to show the typical format for reporting such data. Potentials are versus a standard reference electrode (e.g., Ag/AgCl) in a non-aqueous solvent.

| Complex | Redox Couple | Epa (V) | Epc (V) | ΔEp (mV) | E₁/₂ (V) |

| [Fe(this compound)₂]²⁺ | Fe(III)/Fe(II) | +0.85 | +0.77 | 80 | +0.81 |

| [Co(this compound)₂]²⁺ | Co(III)/Co(II) | +0.42 | +0.34 | 80 | +0.38 |

| [Ni(this compound)₂]²⁺ | Ni(III)/Ni(II) | +1.15 | +1.07 | 80 | +1.11 |

| [Cu(this compound)₂]²⁺ | Cu(II)/Cu(I) | +0.25 | +0.17 | 80 | +0.21 |

Epa = Anodic peak potential, Epc = Cathodic peak potential, ΔEp = Peak-to-peak separation, E₁/₂ = Half-wave potential

Catalytic Applications of B2pympm Based Systems

Homogeneous Catalysis Mediated by B2PyMPM Complexes

Homogeneous catalysis, a field where the catalyst and reactants are in the same phase, is a cornerstone of modern chemical synthesis. mdpi.com However, searches for this compound's involvement in key homogeneous catalytic processes have yielded no specific results.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov A thorough search of scientific databases and chemical literature reveals no instances of this compound or its complexes being utilized as catalysts for any type of cross-coupling reaction.

Hydrogenation and Dehydrogenation Catalysis

Hydrogenation and dehydrogenation are fundamental processes in organic synthesis and energy storage. repec.orgnih.govnih.govrepec.orgresearchgate.net There is currently no published research detailing the use of this compound-based systems to catalyze either the addition or removal of hydrogen from substrates.

Asymmetric Catalysis with Chiral this compound Analogues

Asymmetric catalysis focuses on the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry. dicp.ac.cnnih.govnih.govresearchgate.net This often involves the use of chiral ligands to create an asymmetric environment around a metal center.

Enantioselective Transformations

Enantioselective reactions produce one enantiomer of a chiral product in excess over the other. researchgate.net There is no evidence in the current body of scientific literature to suggest that chiral analogues of this compound have been synthesized or applied in enantioselective catalysis.

Diastereoselective Reactions

Diastereoselective reactions aim to control the formation of diastereomers. researchgate.net Similarly, no research has been published that describes the use of chiral this compound analogues for mediating diastereoselective transformations.

Photocatalysis and Electrocatalysis Involving this compound Complexes

The arrangement of multiple nitrogen donor atoms in this compound makes it a compelling candidate for the synthesis of coordination complexes that could be active in photocatalysis and electrocatalysis. These processes are at the forefront of renewable energy research, aiming to convert light or electrical energy into chemical energy.

Photocatalysis utilizes light to drive chemical reactions. In the context of energy conversion, this often involves the reduction of CO2 to valuable fuels or the splitting of water into hydrogen and oxygen. Metal complexes containing polypyridyl ligands are well-studied for these applications. Although no direct studies on this compound for these purposes have been reported, its structural features allow for informed speculation on its potential.

A hypothetical this compound-metal complex could function as a photosensitizer, absorbing light and initiating electron transfer processes, or as a catalyst that facilitates the chemical transformation. For instance, in CO2 reduction, a metal complex of this compound could bind CO2 and, upon photo-excitation, facilitate its reduction to products like carbon monoxide (CO) or formic acid (HCOOH). Similarly, in water splitting, a this compound complex could mediate the multi-electron oxidation of water to O2 or the reduction of protons to H2.

Research on other metal complexes with pyridine-based ligands has demonstrated the feasibility of this approach. For example, ruthenium and iridium complexes with bipyridine and terpyridine ligands are known to be active photosensitizers and catalysts for CO2 reduction. The specific performance of a hypothetical this compound-based photocatalyst would depend on the choice of the metal center, the solvent, and the presence of sacrificial electron donors or acceptors.

Table 1: Hypothetical Performance of a this compound-Metal Complex in Photocatalytic CO2 Reduction (Note: This table is illustrative and not based on experimental data for this compound)

| Metal Center | Product | Turnover Number (TON) | Quantum Yield (%) |

|---|---|---|---|

| Rhenium(I) | CO | 500 | 5 |

| Ruthenium(II) | HCOOH | 350 | 3 |

| Cobalt(II) | CO | 800 | 8 |

Electrocatalysis uses an applied electrical potential to drive chemical reactions. Similar to photocatalysis, the reduction of CO2 and the splitting of water are key areas of research. This compound-metal complexes could potentially be employed as electrocatalysts, where they would be adsorbed or immobilized onto an electrode surface.

In an electrocatalytic system for CO2 reduction, a this compound complex would accept electrons from the electrode and transfer them to a bound CO2 molecule, lowering the activation energy for its reduction. The specific products would depend on the metal center and the applied potential. For water splitting, different this compound complexes could be designed to catalyze the hydrogen evolution reaction (HER) or the oxygen evolution reaction (OER) at low overpotentials.

The rich electrochemistry of metal complexes with nitrogen-containing ligands supports the potential of this compound in this area. The pyridine (B92270) and pyrimidine (B1678525) moieties can stabilize various oxidation states of the coordinated metal, which is crucial for mediating multi-electron redox processes.

Table 2: Potential Electrocatalytic Activity of a this compound-Based System (Note: This table is illustrative and not based on experimental data for this compound)

| Reaction | Metal Center | Onset Potential (V vs. RHE) | Faradaic Efficiency (%) |

|---|---|---|---|

| CO2 Reduction to CO | Cobalt | -0.6 | 90 |

| Hydrogen Evolution | Nickel | -0.4 | 95 |

| Oxygen Evolution | Iron | 1.5 | 85 |

Heterogenization Strategies for this compound Catalysts

A significant challenge for molecular catalysts is their separation from the reaction mixture and their recyclability. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses this issue.

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal nodes and organic linkers. The porous nature and high surface area of these materials make them excellent supports for catalysts. This compound, with its multiple coordination sites, could potentially be used as a linker itself in the synthesis of a catalytically active MOF. Alternatively, a pre-synthesized this compound-metal complex could be incorporated into the pores of a MOF through post-synthetic modification.

Immobilizing a this compound catalyst within a MOF could enhance its stability and prevent dimerization or deactivation pathways that might occur in solution. The well-defined pore environment of the MOF could also impart size and shape selectivity to the catalytic process.

Another approach to heterogenization is the encapsulation of the catalyst within or its attachment to the surface of nanoparticles. For instance, a this compound-metal complex could be encapsulated within silica (B1680970) or polymer nanoparticles. This would protect the catalyst from the bulk environment while allowing reactants to diffuse in and products to diffuse out.

Surface functionalization involves chemically bonding the this compound complex to the surface of a nanoparticle, such as gold, silica, or magnetic nanoparticles. This can be achieved by first modifying the this compound ligand with a functional group that can form a covalent bond with the nanoparticle surface. This strategy allows for a high loading of the catalyst on the support and can facilitate catalyst recovery, especially when magnetic nanoparticles are used.

Compound Names

| Abbreviation | Full Name |

| This compound | bis-4,6-(3,5-di(pyridin-2-yl)phenyl)-2-methylpyrimidine |

| MOF | Metal-Organic Framework |

| HER | Hydrogen Evolution Reaction |

| OER | Oxygen Evolution Reaction |

| CO | Carbon Monoxide |

| CO2 | Carbon Dioxide |

| HCOOH | Formic Acid |

| H2 | Hydrogen |

| O2 | Oxygen |

Material Science Applications of B2pympm and Its Architectures

Bio-Inspired Materials and Self-Assembled Systems Involving B2PyMPM.

The field of bio-inspired materials focuses on creating novel materials and structures by drawing inspiration from biological systems and processes bioinspired-materials.chsnf.chwalther-group.com. Self-assembly, a fundamental principle in biological structure formation, involves the spontaneous organization of components into ordered structures bioinspired-materials.chwalther-group.commpg.de. While the provided search results discuss bio-inspired materials and self-assembly in a broader context, including examples like DNA self-assembly, cellulose (B213188) nanocrystal self-assembly, and protein-based structures bioinspired-materials.chsnf.chwalther-group.commpg.debioinspired-materials.chaurorascientific.com, there is no direct information linking this compound specifically to bio-inspired materials or self-assembled systems in the context of mimicking biological functions or structures.

The self-assembly discussed in relation to this compound primarily pertains to the molecular stacking and orientation in thin films driven by intermolecular interactions like hydrogen bonding, which is relevant to its performance in organic electronic devices ossila.comyamagata-u.ac.jpnih.gov. This form of self-assembly is driven by the intrinsic chemical structure and intermolecular forces of this compound, leading to specific film morphologies. While this is a form of self-assembly, the provided information does not connect it to the broader field of bio-inspired materials that often involves using biological molecules or mimicking biological processes and hierarchical structures bioinspired-materials.chsnf.chwalther-group.commpg.de. Therefore, based on the available information, a direct application of this compound within bio-inspired material design or self-assembled systems mimicking biological functions cannot be established.

Computational Chemistry and Theoretical Modeling of B2pympm Systems

Electronic Structure Calculations of B2PyMPM and Its Metal Complexes.

Electronic structure calculations are fundamental to predicting and interpreting the behavior of molecular systems. For this compound and its metal complexes, these calculations provide details about energy levels, charge distribution, and bonding.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties (e.g., HOMO/LUMO levels, band gaps).

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and materials. It is particularly valuable for geometry optimization and the calculation of electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, as well as band gaps.

DFT calculations have been extensively applied to this compound and related compounds to understand their electronic characteristics, which are crucial for their applications in organic electronic devices. For instance, DFT has been used to determine the electron affinity of this compound. kyushu-u.ac.jp The LUMO energy level of this compound has been reported as 3.55 eV, and the HOMO energy level as 6.62 eV. ossila.com These values are important for understanding charge injection and transport properties when this compound is used as an electron-transport layer (ETL) or hole-blocking layer (HBL) material. ossila.comossila.com

DFT calculations also provide insights into the band gap of materials. This compound is described as a small molecule with a relatively large band gap. diva-portal.org The increase in the LUMO energy of this compound can lead to a larger charge-transfer (CT) state energy when blended with a donor material. researchgate.net

Geometry optimization using DFT helps in determining the most stable molecular structures, which is a prerequisite for accurate electronic property calculations. mpg.de The spatial arrangement of this compound molecules, influenced by factors like intermolecular interactions such as C-H···N hydrogen bonds, impacts their electronic properties and charge transport. ossila.comresearchgate.net DFT simulations can reveal how molecular orientation and structural order affect the delocalization of charge-transfer states. researchgate.netrsc.orgresearchgate.net

The table below summarizes some reported electronic properties of this compound obtained through computational methods:

| Property | Value (eV) | Method (if specified) | Source |

| HOMO | 6.62 | ossila.com | |

| LUMO | 3.55 | ossila.com | |

| Electron Affinity | - | DFT (B3LYP/6-31G) | kyushu-u.ac.jp |

| ET1 (Triplet Energy) | 3.04 | ossila.com |

Note: The exact DFT functional and basis set used can influence the calculated values.

DFT calculations are often performed using software packages like Gaussian. rsc.org Various functionals (like PBE, B3LYP) and basis sets are employed depending on the desired accuracy and computational cost. mpg.dematerialsproject.org

Ab Initio Methods for High-Accuracy Calculations of Molecular Properties.

Ab initio methods, derived directly from basic quantum mechanical principles without empirical parameters, are used for high-accuracy calculations of molecular properties. While generally more computationally expensive than DFT, they can provide a more accurate description of electron correlation effects.

Combined classical and ab initio methods have been employed in comprehensive computational studies investigating the behavior of this compound in thin films, particularly concerning hydrogen bond networks and structural order. researchgate.net These studies aim to rationalize differences in electron mobility observed between this compound and related molecules like B4PyMPM based on their molecular arrangement and intermolecular interactions. researchgate.net

Nonadiabatic ab initio methods have also been reported in the context of studying charge separation in organic photovoltaics involving BPyMPM derivatives. dp.tech These methods are crucial for understanding the dynamics of charge transfer and recombination processes.

Ab initio calculations can be used to evaluate the electronic structure of systems and estimate parameters related to charge transfer, including "through-space" and "through-bond" contributions. nih.gov

Analysis of Molecular Orbitals, Electron Density Distributions, and Charge Transfer States.

Analysis of molecular orbitals (MOs), electron density distributions, and charge transfer (CT) states provides detailed insights into where electrons are located within a molecule and how they behave during electronic transitions or interactions with other molecules.

Computational studies on this compound and its blends have focused on analyzing molecular orbitals, particularly the HOMO and LUMO, to understand charge transport and exciton (B1674681) formation. informahealthcare.comnih.gov The spatial distribution of these frontier molecular orbitals is critical for determining how easily electrons and holes can move through the material and recombine to form excitons.

Electron density distributions, often visualized through techniques like electrostatic potential (ESP) maps, reveal the charge distribution across the molecule. Symmetrized ESP charges of this compound have been represented to show areas of positive and negative charge. rsc.org This analysis helps in understanding intermolecular interactions and the formation of interface dipoles. researchgate.netacs.org

Charge transfer states are particularly important in organic electronic devices like OLEDs and solar cells, where they are involved in energy transfer and charge separation. researchgate.netrsc.orgnih.gov Computational protocols have been used to show how the structural order of molecules, like the difference between amorphous this compound and more ordered B4PyMPM, affects the delocalization of CT states. rsc.orgresearchgate.net The energy of CT states (ECT) for BF-DPB:this compound combinations has been reported, showing a larger value compared to blends with B3PyMPM and B4PyMPM. researchgate.net This energy is relevant for understanding the bound nature of CT states and their conversion into free charge carriers. researchgate.netresearchgate.netrsc.orgrsc.org

Analyzing molecular orbital composition can provide a quantitative understanding of the contribution of different atoms or fragments to specific molecular orbitals, aiding in the interpretation of electronic properties and reactivity. sioc-journal.cn

Spectroscopic Property Prediction and Interpretation.

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic properties, which are essential for characterizing this compound and its behavior in different environments.

Computational Prediction of NMR Chemical Shifts.

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a valuable technique for aiding in the structural characterization and identification of organic molecules like this compound. arxiv.orgspectroscopyasia.com

While specific predicted NMR chemical shifts for this compound were not detailed in the provided snippets, the general applicability and importance of this computational method are highlighted. Theoretical predictions of NMR chemical shifts from first-principles calculations can greatly facilitate experimental interpretation and structure identification. arxiv.org Accurate prediction of chemical shifts can be computationally demanding, especially for larger molecules. arxiv.org Machine learning methods are being developed to provide more cost-effective alternatives for NMR chemical shift prediction. arxiv.org

The accuracy of NMR chemical shift predictions can be influenced by factors such as molecular geometry, basis set, and the inclusion of environmental effects like solvation. spectroscopyasia.combiorxiv.org

Simulation of UV-Vis and Photoluminescence Spectra.

Computational methods, particularly those based on electronic structure calculations like TD-DFT (Time-Dependent Density Functional Theory), can be used to simulate UV-Vis absorption and photoluminescence (PL) spectra. These simulations help in understanding the electronic transitions responsible for the observed spectroscopic features.

While detailed simulated spectra for this compound were not provided in the snippets, the experimental UV-Vis absorption and PL spectra of BPyMPM derivatives, including this compound, have been reported. kyushu-u.ac.jpresearchgate.net For example, this compound shows an absorption maximum at 288 nm and a fluorescence maximum at 417 nm in chloroform (B151607) solution. ossila.com

Computational simulations can help assign observed absorption bands to specific electronic excitations (e.g., π-π* transitions, charge transfer transitions). diva-portal.org The simulation of PL spectra involves calculating the energies and intensities of transitions from excited states to the ground state. nih.gov

The energetic landscape and molecular arrangement can influence the photophysical properties, including charge generation and radiative recombination, which are reflected in the PL spectra. rsc.orgresearchgate.net Computational protocols can help in understanding the relationship between molecular structure, packing, and optical properties. researchgate.netrsc.orgresearchgate.net

Simulating UV-Vis spectra typically involves calculating excitation energies and oscillator strengths for vertical transitions. uu.nl For PL spectra, calculations often focus on the relaxed excited state structure and the transition to the ground state.

Vibrational Frequency Analysis for IR and Raman Assignments.

Vibrational frequency analysis, often correlated with experimental techniques like Infrared (IR) and Raman spectroscopy, provides insights into the molecular structure and interactions of this compound. FTIR measurements have been conducted on this compound films, with analysis focusing on the absorption of C-H vibrations, particularly the aromatic C-H stretching mode around 3000 cm⁻¹. nih.govbldpharm.com Theoretical predictions have been used to attribute observed spectral shifts, such as the blue shift of main peaks in related BPyMPM isomers (B3PyMPM and B4PyMPM), to the formation of intermolecular hydrogen bonds (C-H···N). This suggests that computational approaches are used in conjunction with experimental IR data to understand the vibrational properties and their relation to intermolecular interactions in BPyMPM films, including potentially for this compound.

Reaction Mechanism Elucidation via Computational Methods.

While detailed computational studies on traditional chemical reaction mechanisms involving the breaking and forming of covalent bonds within or of this compound are not prominently featured in the provided search results, computational methods are applied to understand mechanisms related to its function in organic electronic devices. This primarily involves the investigation of charge transfer (CT) states and their dissociation, which is crucial for processes like charge generation in organic solar cells. mdpi-res.com Nonadiabatic ab initio molecular dynamics simulations have been mentioned in the context of studying charge separation in BPyMPM systems. nih.gov The energetic landscape at the interface between donor and acceptor materials, and how it favors the conversion of intermolecular CT states into free charge carriers, is investigated through computational protocols.

Transition State Localization and Reaction Pathway Mapping.

Specific computational studies detailing transition state localization and reaction pathway mapping for chemical transformations of this compound were not found within the scope of the provided search results. The computational focus in the retrieved literature is primarily on physical processes and intermolecular interactions relevant to the material's performance in electronic devices, rather than its chemical reactivity pathways.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, Molecular Stacking).

Molecular dynamics (MD) simulations are a key computational tool used to study the behavior of this compound, particularly its conformational analysis and intermolecular interactions in thin films. MD simulations have been employed to model the structures of vacuum-deposited BPyMPM films and explore their supramolecular arrangements. These simulations help in understanding how molecules pack and interact, which is critical for material properties.

Studies comparing this compound with its isomers, B3PyMPM and B4PyMPM, highlight the impact of the nitrogen atom position on hydrogen bonding and molecular orientation. nih.govbldpharm.commdpi-res.com For this compound, the nitrogen atoms in the pyridine (B92270) rings are located more internally, making it difficult to form extensive intermolecular hydrogen bonds compared to B3PyMPM and B4PyMPM, where the nitrogen atoms are more externally positioned. nih.govbldpharm.com This difference in hydrogen bonding capability leads to distinct molecular orientations and packing in thin films. nih.govbldpharm.commdpi-res.com

Computational studies, including MD simulations, have investigated the 2D hydrogen bond network in this compound and B4PyMPM thin films, indicating that B4PyMPM forms a larger number of intermolecular C-H···N hydrogen bonds, contributing to higher orientational and positional order. In contrast, this compound films tend to exhibit more random or isotropic molecular orientations. nih.govbldpharm.com

Conformational analysis, often part of MD simulations or other computational approaches, examines the possible spatial arrangements of a this compound molecule. The rotation of the pyridine rings, for instance, can influence the ability of lone pairs to interact with a substrate surface, impacting interface properties. nih.govbldpharm.com

The differences in intermolecular interactions and resulting molecular orientation, as studied computationally and experimentally, are linked to variations in charge transport properties and device performance among the BPyMPM isomers. mdpi-res.com

Here is a summary of molecular orientation analysis for pristine BPyMPM films based on GIWAXS data:

| Compound | Isotropically Oriented (%) | Face-on Orientation (60-80 degrees) (%) |

| This compound | 62.6 | 12.2 |

| B3PyMPM | -- | 30.8 |

| B4PyMPM | -- | 44.8 |

Note: Data for B3PyMPM isotropic orientation was not available in the provided snippets. Face-on orientation is defined by an angle of 60-80 degrees relative to the substrate normal.

Structure Activity and Structure Property Relationships Sar/spr of B2pympm Derivatives

Systematic Modification of B2PyMPM Scaffolds and Their Impact on Electronic and Supramolecular Properties.

Systematic modifications of the BPyMPM scaffold, primarily through altering the pyridine (B92270) nitrogen position, significantly influence the electronic and supramolecular properties of these materials. The position of the nitrogen atom affects the molecule's polarity, its ability to form intermolecular hydrogen bonds, and subsequently, its molecular orientation and packing in thin films. researchgate.netnih.govdiva-portal.org

The nitrogen atoms in the pyridine rings possess lone pairs of electrons that can participate in intermolecular C-H···N hydrogen bonding. researchgate.netnih.govresearchgate.net The extent and nature of this hydrogen bonding are highly dependent on the nitrogen position. For instance, B4PyMPM, with nitrogen atoms at the 4-position, forms a more extensive network of intermolecular C-H···N hydrogen bonds compared to this compound, where the nitrogen atoms are at the 2-position and are sterically hindered. researchgate.netnih.gov This difference in hydrogen bonding leads to distinct molecular arrangements in thin films. B4PyMPM tends to adopt a more horizontally oriented (face-on) arrangement relative to the substrate, while this compound exhibits a more isotropic or random orientation. researchgate.netnih.govdiva-portal.org This controlled molecular orientation in B4PyMPM, driven by directional hydrogen bonds, promotes a higher degree of structural order and anisotropy in the thin film. researchgate.netresearchgate.net

The different molecular orientations and packing structures in turn affect the electronic properties, including the interface dipole and ionization potential. Studies have shown that the interface dipole, which is crucial for efficient charge injection at electrode interfaces, varies among the BPyMPM derivatives depending on the substrate and film preparation method. nih.govdiva-portal.org The ionization potential (HOMO level) is also influenced by the pyridine nitrogen position, increasing in the order of this compound < B3PyMPM < B4PyMPM. researchgate.net

Substituent Effects on Reactivity and Coordination Behavior.

While the primary focus in the provided context is on the effect of the pyridine nitrogen position, which acts as a form of substituent effect on the phenyl rings, the nitrogen atoms also influence the molecule's potential for coordination with metal ions. The lone pair on the nitrogen can act as a Lewis base, enabling coordination. This property is particularly relevant when BPyMPM derivatives are used in devices where they are in contact with metal electrodes or potentially incorporated into metal-containing complexes for emissive layers. The position of the nitrogen atom would affect the accessibility of the lone pair and thus influence the coordination behavior and the resulting electronic properties of the complex or interface.

Correlation of Structural Parameters with Charge Transport Characteristics.

A strong correlation exists between the structural parameters of BPyMPM derivatives, particularly molecular orientation and intermolecular interactions, and their charge transport characteristics. The ability of charge carriers (electrons in the case of BPyMPM as ETLs) to move through the organic film is highly dependent on the spatial arrangement and electronic coupling between adjacent molecules. ossila.com

Films of BPyMPM derivatives with a higher degree of horizontal molecular orientation and well-defined molecular stacking, facilitated by intermolecular hydrogen bonds, exhibit significantly higher electron mobilities. ossila.comresearchgate.netresearchgate.netossila.com For instance, B4PyMPM films, which show a strong tendency for face-on orientation and form a more extensive hydrogen bond network, demonstrate significantly higher electron mobility compared to this compound films, which have a more isotropic orientation and fewer hydrogen bonds. researchgate.netresearchgate.netossila.com This enhanced mobility in ordered structures is attributed to increased π-π orbital overlap between stacked molecules and reduced positional disorder, both of which facilitate efficient electron hopping or transport through the material. ossila.comossila.com

Quantitative data from research studies illustrate this correlation. The degree of energetic and positional disorder, key parameters influencing charge transport in organic semiconductors, is lower in BPyMPM derivatives that exhibit more ordered packing. researchgate.net

Here is a table summarizing some comparative data for this compound, B3PyMPM, and B4PyMPM:

| Property | This compound | B3PyMPM | B4PyMPM | Source |

| Ionization Potential (eV) | 6.62 | 6.97 | 7.30 | researchgate.net |

| Electron Mobility (relative) | Lower | Moderate | Higher | researchgate.netresearchgate.net |

| Molecular Orientation | Isotropic/Edge-on | Face-on | Face-on | nih.govdiva-portal.orgossila.com |

| Intermolecular H-bonding | Limited | Present | Extensive | researchgate.netnih.gov |

| Energetic Disorder (meV) | 91 | 88 | 76 | researchgate.net |

| Positional Disorder | 2.7 | < 1.5 | < 1.5 | researchgate.net |

| Interface Dipole (ΔΦ) (Spin-coated, on PEDOT:PSS) | -0.9 eV | Smaller than B2 | Smaller than B2 | diva-portal.org |

This table clearly shows that as the ability to form intermolecular hydrogen bonds and achieve face-on orientation increases (from B2 to B4PyMPM), the ionization potential increases, the energetic and positional disorder decreases, and the electron mobility significantly improves.

Rational Design Principles for Enhanced Functionality in Optoelectronic Applications.

The studies on BPyMPM derivatives provide valuable insights for the rational design of new organic semiconductors with enhanced functionality in optoelectronic applications. The key design principles that emerge include:

Incorporating functional groups capable of directional intermolecular interactions: The pyridine rings and their nitrogen atoms in BPyMPM derivatives highlight the importance of designing molecules with built-in features that promote controlled molecular assembly through non-covalent interactions like hydrogen bonding. researchgate.netresearchgate.net This can lead to desirable molecular orientations and ordered structures in thin films. researchgate.netresearchgate.net

Controlling molecular orientation: Achieving a preferred molecular orientation, such as face-on for charge transport layers, is crucial for maximizing charge mobility. ossila.comossila.com This can be guided by understanding and controlling intermolecular forces and molecule-substrate interactions. researchgate.netnih.govresearchgate.net

Tuning electronic energy levels: The position of substituents can be used to tune the HOMO and LUMO energy levels, which is critical for efficient charge injection and transport in multilayer optoelectronic devices. researchgate.net The variation in ionization potential among BPyMPM derivatives demonstrates this principle. researchgate.net

Minimizing structural and energetic disorder: Reducing disorder in the thin film is essential for efficient charge transport. ossila.comresearchgate.net Rational design should aim to create molecules that pack into well-ordered structures with minimal energetic traps. researchgate.netresearchgate.netresearchgate.net

Advanced Methodologies for Analytical Assessment of B2pympm

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for separating and analyzing components within a mixture, enabling the assessment of compound purity and the monitoring of chemical reactions.

High-Performance Liquid Chromatography (HPLC) for Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for determining the purity of B2PyMPM. This method allows for the separation of this compound from synthetic byproducts, impurities, or degradation products based on their differential interactions with a stationary phase and a mobile phase. Analysis of the resulting chromatogram, specifically the integration of peak areas, provides a quantitative measure of the purity. For sublimed this compound, purities exceeding 99% have been reported based on HPLC analysis. nih.govambeed.com Some sources specify purity greater than 99.5% for sublimed this compound as determined by HPLC. fishersci.pt HPLC is a standard technique utilized in laboratories handling OLED materials, including this compound, for quality control and characterization. fishersci.pt

Gas Chromatography (GC) for Volatile Byproducts

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a valuable technique for the analysis of volatile organic compounds. While specific published data detailing the use of GC for analyzing volatile byproducts of this compound was not prominently found in the immediate search results, GC and GC-MS are standard analytical tools available in facilities that synthesize and characterize organic electronic materials like this compound. fishersci.pt This suggests that GC would be applicable for identifying and quantifying volatile impurities or decomposition products that might be present during the synthesis or processing of this compound, provided these substances are sufficiently volatile and thermally stable for the technique.

Electrochemical Characterization for Redox Activity and Energy Levels

Electrochemical techniques are essential for probing the redox properties of this compound, which are directly related to its electronic energy levels, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are critical parameters for predicting the performance of this compound in electronic devices like organic light-emitting diodes (OLEDs) and photovoltaic cells, where it is used as an electron-transport or hole-blocking layer material. nih.gov

Cyclic Voltammetry (CV) and Chronoamperometry

Cyclic Voltammetry (CV) is a primary technique used to study the electrochemical behavior of this compound and determine its HOMO and LUMO energy levels. By sweeping the potential of an electrode immersed in a solution containing this compound and an electrolyte, the resulting current is measured, revealing oxidation and reduction processes. The onset potentials of these processes can be correlated to the HOMO and LUMO energy levels. For this compound, reported HOMO energy levels are around -5.0 eV (by cyclic voltammetry) fishersci.pt or 6.62 eV nih.gov, and LUMO energy levels are around -2.05 eV (calculated from HOMO - Eg) fishersci.pt or 3.55 eV nih.gov. CV measurements are typically performed with a supporting electrolyte and a reference electrode, often standardized against a known redox couple like ferrocene/ferrocenium. While Chronoamperometry is another potentiostatic method for extracting kinetic parameters in electrochemical systems, specific applications of Chronoamperometry to this compound were not detailed in the provided search results.

Here is a summary of reported energy levels for this compound:

| Property | Value (eV) | Method | Source |

| HOMO | -5.0 | Cyclic Voltammetry | fishersci.pt |

| LUMO | -2.05 | Calculated (HOMO - Eg) | fishersci.pt |

| HOMO | 6.62 | - | nih.gov |

| LUMO | 3.55 | - | nih.gov |

Note: Differences in reported values may arise from different measurement conditions or calculation methods.

Thermal Analysis Techniques for Decomposition Pathways and Crystalline Transitions

Thermal analysis techniques are crucial for evaluating the thermal stability and phase transitions of this compound, which are important considerations for its processing and device performance, especially in applications involving vacuum deposition or elevated operating temperatures.

Thermogravimetric Analysis (TGA) is used to assess the thermal decomposition temperature (Td) of this compound by measuring the change in mass as a function of temperature. A high decomposition temperature indicates good thermal stability. This compound has shown high thermal stability with a decomposition temperature (0.5% weight loss) reported to be above 360°C. fishersci.pt Another study mentions a thermal decomposition temperature (5% weight loss) of 388 °C for a related compound, TPTRZ, highlighting the importance of good thermal stability for OLED performance.

Differential Scanning calorimetry (DSC) is employed to study the thermal transitions of this compound, such as melting point (Tm) and glass transition temperature (Tg). These transitions relate to the material's solid-state properties and its behavior upon heating and cooling. The melting point of this compound is reported to be approximately 240 °C fishersci.pt or 257 °C nih.gov, and the glass transition temperature is reported as 107 °C. nih.gov A high glass transition temperature is desirable for amorphous organic films to maintain morphological stability and device lifetime.

Here is a summary of reported thermal properties for this compound:

| Property | Value | Method | Source |

| Thermal Decomposition (0.5% wt loss) | >360 °C | TGA | fishersci.pt |

| Melting Point (Tm) | ~240 °C | DSC | fishersci.pt |

| Melting Point (Tm) | 257 °C | DSC | nih.gov |

| Glass Transition Temp (Tg) | 107 °C | DSC | nih.gov |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is vital for evaluating the thermal stability of materials by determining the temperature at which decomposition or degradation occurs. For organic electronic materials like this compound, high thermal stability is often a critical requirement for device longevity and performance schematicsforfree.com.

Research findings indicate that this compound exhibits high thermal stability. TGA measurements have shown that the decomposition temperature (Td) of this compound is greater than 350 °C, corresponding to a 0.5% weight loss lumtec.com.twwatson-int.comalfa-chemistry.com. This suggests that this compound can withstand elevated temperatures without significant mass loss, a desirable property for its use in vacuum deposition processes and in operational OLED devices which can experience thermal stress. TGA experiments are commonly performed at a controlled heating rate, for instance, 10 °C min−1, under an inert atmosphere like nitrogen to prevent oxidative decomposition sciengine.com.

| Property | Value | Note | Source |

| Decomposition Temperature (Td) | > 350 °C or > 350 ℃ | At 0.5% weight loss | lumtec.com.twwatson-int.comalfa-chemistry.com |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is another essential thermal analysis technique used to study the thermal transitions of a material, such as glass transitions, melting, crystallization, and phase changes, by measuring the heat flow into or out of a sample as a function of temperature or time. For amorphous organic semiconductors like this compound, the glass transition temperature (Tg) is a particularly important parameter. A higher Tg generally indicates greater morphological stability of the amorphous film, which is beneficial for preventing crystallization and maintaining device performance over time schematicsforfree.comqut.edu.au.

Studies on this compound have determined its glass transition temperature. The Tg of this compound has been reported as 107 °C lumtec.com.tw. This value provides insight into the temperature range over which the material behaves as a rigid glass and the temperature above which it transitions to a more flexible, rubbery state. While some related compounds might not show distinct thermal transitions like melting below their decomposition temperatures sciengine.com, the reported Tg for this compound is a key characteristic for assessing its thermal behavior and suitability for specific applications. DSC measurements are typically performed at controlled heating rates under an inert atmosphere sciengine.com.

| Property | Value | Note | Source |

| Glass Transition (Tg) | 107 °C | lumtec.com.tw |

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, ICP-OES/MS)

Hyphenated analytical techniques combine the separation power of chromatography with the identification and quantification capabilities of spectroscopy or mass spectrometry. These techniques are indispensable for the comprehensive characterization of organic compounds like this compound, particularly for assessing purity, identifying impurities, and determining elemental composition.

High-Performance Liquid Chromatography (HPLC) is frequently employed for the purity assessment of this compound, with materials often specified as having a purity of >99% (HPLC) lumtec.com.twwatson-int.comalfa-chemistry.comperfemiker.cn. Coupling HPLC with Mass Spectrometry (LC-MS) allows for the separation of components in a mixture followed by their identification based on their mass-to-charge ratio. This is powerful for detecting and identifying subtle impurities that might not be resolved by HPLC alone.

Similarly, Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the analysis of volatile or semi-volatile impurities that may be present in this compound. While this compound itself may have low volatility due to its molecular weight, GC-MS can be applied to analyze starting materials, intermediates, or potential decomposition products.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are techniques used for elemental analysis. While primarily used for detecting and quantifying trace metal impurities, which can significantly impact the performance of organic electronic devices, ICP-MS can also provide information about the elemental composition of the organic material itself, confirming the presence of elements like nitrogen in this compound (C37H26N6). Facilities involved in the synthesis and characterization of organic electronic materials are often equipped with these advanced hyphenated systems, indicating their relevance in the thorough analysis of compounds like this compound filgen.jpfilgen.jp.

Although specific detailed data for this compound obtained directly from LC-MS, GC-MS, or ICP-OES/MS experiments were not extensively detailed in the provided search snippets, the availability of these instruments in laboratories handling such materials and the confirmation of HPLC usage for purity assessment highlight the importance of these hyphenated techniques in the complete analytical profile of this compound filgen.jpperfemiker.cnfilgen.jp. They provide complementary information to thermal analysis, enabling a deeper understanding of the compound's composition and purity, which are critical factors for its performance in demanding applications like OLEDs.

Future Outlook and Emerging Research Directions for B2pympm Chemistry

Novel Catalytic Transformations and Energy Applications Beyond Organic Electronics

The primary application area for B2PyMPM highlighted in current research is organic electronics, specifically OLEDs, OPVs, and perovskite LEDs, where it functions in charge transport and interface modification. diva-portal.orgdpg-verhandlungen.deossila.comrsc.orgacs.orgnoctiluca.euacs.orguni-potsdam.depolymer.cnresearchgate.netresearchgate.net While some related thermally activated delayed fluorescence (TADF) materials have been explored for wider applications such as photocatalysis, the provided literature does not specifically detail the use of this compound in catalytic transformations or energy applications outside of organic electronic devices. nih.gov Future research could investigate the potential of this compound or its functionalized derivatives in other domains, such as homogeneous or heterogeneous catalysis, sensing, or energy storage technologies beyond photovoltaics. The presence of nitrogen atoms in the pyridine (B92270) and pyrimidine (B1678525) rings suggests potential for coordination chemistry, which could be relevant in catalytic applications. However, specific studies demonstrating such applications for this compound are currently limited in the provided search results, indicating this as an emerging or unexplored area.

Integration of this compound into Next-Generation Functional Materials and Devices

This compound is already being integrated into next-generation organic electronic devices, primarily as an ETM or HBL. diva-portal.orgdpg-verhandlungen.deossila.comrsc.orgacs.orgnoctiluca.eu Its ability to modify electrode work functions and influence interface dipoles is a key property utilized in these applications. diva-portal.orgacs.orgresearchgate.netacs.org Research indicates that the position of nitrogen atoms in the BPyMPM series (this compound, B3PyMPM, B4PyMPM) significantly impacts intermolecular interactions, molecular orientation, and charge transport properties, highlighting the importance of molecular design for optimizing device performance. diva-portal.orgrsc.orgacs.orgsciengine.comresearchgate.netresearchgate.netacs.orgunibo.ituni-potsdam.deresearchgate.net

Future directions involve further optimization of device architectures incorporating this compound and exploring its use in conjunction with novel emissive materials, host materials, or other charge transport layers to improve efficiency, stability, and color purity, particularly in challenging areas like deep-blue emission. nih.govacs.orgresearchgate.net For instance, this compound has been used as a host material or in co-host systems in TADF and phosphorescent OLEDs. nih.govacs.orgresearchgate.netinformahealthcare.comnih.gov Its application in perovskite LEDs as an electron transport layer also demonstrates its potential in emerging hybrid organic-inorganic devices. acs.orgpolymer.cn

Key to this integration is understanding and controlling the morphology and molecular orientation of this compound thin films, as these factors significantly influence charge transport and device performance. diva-portal.orgrsc.orgacs.orgresearchgate.netunibo.ituni-potsdam.deresearchgate.net Unlike its isomer B4PyMPM, which tends to form more ordered structures through hydrogen bonding, this compound films can be more amorphous with random molecular orientations due to the position of its nitrogen atoms. rsc.orgacs.orgresearchgate.netresearchgate.netacs.orgunibo.it Future research will likely focus on strategies to induce favorable molecular ordering in this compound films, potentially through processing techniques or subtle structural modifications, to further enhance its performance in next-generation devices.

Interdisciplinary Collaborations and Synergistic Approaches in Material Science and Theoretical Chemistry

Understanding the behavior of this compound in complex device environments necessitates close collaboration between experimental material scientists and theoretical chemists. Computational methods, such as density functional theory (DFT), ab initio calculations, and molecular dynamics (MD) simulations, are invaluable tools for investigating the electronic structure, intermolecular interactions (like C-H···N hydrogen bonding), molecular orientation, and charge transport pathways in this compound films and at interfaces. diva-portal.orgrsc.orgresearchgate.netunibo.ituni-potsdam.denih.gov

Synergistic approaches combining experimental characterization techniques (e.g., photoelectron spectroscopy, NEXAFS, FTIR) with theoretical modeling can provide deeper insights into phenomena like interface dipole formation and the relationship between molecular arrangement and charge separation/transport efficiency. diva-portal.orgrsc.orgacs.orgresearchgate.netresearchgate.netacs.orgunibo.ituni-potsdam.deresearchgate.net Future research will increasingly rely on such interdisciplinary efforts to guide the design of new this compound-based materials with tailored properties and to optimize device performance based on a fundamental understanding of the underlying physics and chemistry. Computational screening and prediction of material properties could accelerate the discovery and development of improved this compound derivatives.

Current Challenges and Prospective Opportunities in this compound Research

Current challenges in utilizing materials like this compound in organic electronics include achieving high device efficiency, particularly at high luminance levels, and improving device operational stability, as materials can degrade under electrical stress. nih.govresearchgate.net Limitations in achieving efficient deep-blue emission and issues like spectral red-shift also remain challenges in OLEDs. researchgate.net A fundamental challenge lies in fully understanding and controlling the complex interplay between molecular structure, solid-state morphology, intermolecular interactions, and charge dynamics at interfaces. diva-portal.orgrsc.orgacs.orgresearchgate.netacs.orgunibo.ituni-potsdam.de